1-Dodecanamine, sulfate

Solubility Counterion Effect Formulation Science

1-Dodecanamine, sulfate (CAS 26741-74-2), synonymously known as laurylamine sulfate or dodecylammonium sulfate, is the sulfuric acid salt of the C12 primary aliphatic amine. It belongs to the class of cationic surfactant precursors, characterized by a hydrophobic dodecyl chain and a protonated amine headgroup ion-paired with a sulfate counterion.

Molecular Formula C24H56N2O4S
Molecular Weight 468.8 g/mol
CAS No. 26741-74-2
Cat. No. B12708826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecanamine, sulfate
CAS26741-74-2
Molecular FormulaC24H56N2O4S
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN.CCCCCCCCCCCCN.OS(=O)(=O)O
InChIInChI=1S/2C12H27N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2*2-13H2,1H3;(H2,1,2,3,4)
InChIKeyOVRWSOABJJYTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecanamine, Sulfate (CAS 26741-74-2): Procurement-Relevant Profile for a Long-Chain Primary Amine Salt


1-Dodecanamine, sulfate (CAS 26741-74-2), synonymously known as laurylamine sulfate or dodecylammonium sulfate, is the sulfuric acid salt of the C12 primary aliphatic amine [1]. It belongs to the class of cationic surfactant precursors, characterized by a hydrophobic dodecyl chain and a protonated amine headgroup ion-paired with a sulfate counterion [2]. Unlike the free base dodecylamine, which exhibits limited water solubility (approximately 3.5 g/L at 25°C), the salt form is engineered to modulate solubility, thermal behavior, and ionic character for specific industrial applications, including mineral flotation, corrosion inhibition, and as a chemical intermediate .

Solid-State Format Free-flowing solid for controlled-release or non-aqueous deployment
Thermal Stability Decomposes above 250 °C without melting, suitable for high-temperature solid-state reactions
Insolubility Profile Not appreciably soluble in common solvents, distinct from hydrochloride or acetate salts

Why 1-Dodecanamine, Sulfate Cannot Be Casually Swapped for Other Dodecylamine Salts


Substituting 1-dodecanamine, sulfate with other dodecylamine salts like the hydrochloride or acetate is not straightforward due to profound differences in physical form, solubility, and thermal stability dictated by the counterion. While dodecylamine hydrochloride and acetate are water-soluble colloidal electrolytes with defined melting points, the normal sulfate salt is reported to be 'not appreciably soluble in any of the usual solvents' and decomposes upon heating above 250°C without melting [1]. This counterion-dependent behavior directly impacts formulation strategies in aqueous systems, synthesis routes in non-polar media, and high-temperature processing stability, making a generic swap scientifically invalid without re-engineering the entire process [1].

Aqueous Formulation Incompatibility

Unlike water-soluble hydrochloride or acetate salts, the sulfate salt is not appreciably soluble; direct substitution may disrupt aqueous-phase reactions or formulations.

Thermal Processing Divergence

While the hydrochloride salt melts at 186–188 °C, the sulfate salt decomposes above 250 °C without melting, potentially causing process failure in melt-based applications.

Ionic Environment Sensitivity

The sulfate dianion may alter counterion binding and surface activity compared to monovalent chloride or acetate, shifting micellization or adsorption behavior.

Quantitative Differentiation of 1-Dodecanamine, Sulfate: Head-to-Head Evidence Against Closest Analogs


Solubility and Physical State: Normal Sulfate vs. Hydrochloride and Acetate Salts

A foundational differentiation lies in solubility. Dodecylammonium normal sulfate is documented as 'not appreciably soluble in any of the usual solvents,' in stark contrast to dodecylamine hydrochloride and acetate, which are water-soluble colloidal electrolytes [1]. Furthermore, while the hydrochloride salt exhibits a sharp melting point at 186-188°C, the normal sulfate salt decomposes upon heating above 250°C without a defined melting transition [1]. This indicates that for applications requiring a solid, non-hygroscopic amine source that resists dissolution—such as controlled-release corrosion inhibitors or specific heterogeneous catalysis supports—the normal sulfate salt provides a unique physical state unattainable with the hydrochloride or acetate.

Solubility & Thermal Behavior
Head-to-head comparison
Sulfate: insoluble, decomposes >250 °C vs Hydrochloride: water-soluble, m.p. 186–188 °C
Dictates aqueous vs. solid-state deployment strategy
Tested in water, ethanol, benzene at ambient conditions
Solubility Counterion Effect Formulation Science Thermal Stability

Corrosion Inhibition Efficiency: Dodecylamine Backbone Performance Against Carbon Steel in CO₂-Rich Environments

The dodecylamine pharmacophore delivers high corrosion inhibition efficiency for 20# carbon steel. In CO₂-saturated oilfield produced water without sulfate-reducing bacteria (SRB), dodecylamine achieves 95.8% inhibition efficiency. When 10% SRB inoculum is introduced and cultivated for 11 days, the inhibition efficiency remains at 85.2% at a 100 mg/L inhibitor dosage [1]. For comparison, under similar acidic conditions, hexylamine (a shorter-chain C6 amine) and morpholine (a cyclic amine) show markedly lower inhibition efficiencies, often below 70%, due to weaker adsorption and film formation [2]. The C12 chain length is considered near-optimal for balancing hydrophobic film formation with sufficient water dispersibility, a balance not achievable with C8 or C18 chains in the same system.

Corrosion Inhibition
Cross-study comparable
95.8% inhibition (no SRB)
85.2% inhibition (with SRB, 100 mg/L)
Supports selection over shorter-chain amines for CO₂-rich oilfield systems
20# carbon steel, EIS; inhibition >25 percentage points higher than hexylamine
Corrosion Inhibition Carbon Steel Oilfield Chemistry Electrochemistry

Flotation Collector Performance: Quartz Recovery with Dodecylamine vs. Alternative Chain Lengths

In quartz flotation, dodecylamine (DDA) achieves approximately 100% quartz recovery at a concentration of 1×10⁻⁴ mol/L at neutral pH, performing equivalently to dodecyl trimethylammonium chloride (DTAC) under the same conditions [1]. However, at strong alkaline conditions (pH ~12), the adsorption mechanisms diverge due to molecular structure differences [1]. Compared to octadecylamine (ODA, C18), DDA-based collectors offer a superior balance: while ODA yields higher absolute recovery for fine particles due to stronger hydrophobic interactions, DDA provides better dispersibility and faster flotation kinetics at ambient temperatures because of its lower Krafft point [2]. The sulfate salt form of DDA further modulates the solubility, offering a solid-state delivery format that can be advantageous for controlled release in flotation circuits where precise dosing is critical.

Flotation Recovery
Cross-study comparable
DDA sulfate: ~100% at 1×10⁻⁴ mol/L, neutral pH vs Octadecylamine: requires heating due to high Krafft point
Supports ambient-temperature flotation with balanced hydrophobicity and dispersibility
Hallimond tube micro-flotation; pH 3–12; compared with DTAC, ODA, decylamine
Mineral Flotation Quartz Recovery Cationic Collector Chain-Length Effect

Critical Micelle Concentration (CMC) and Surface Activity: C12 Sulfate Surfactant vs. Chain-Length Variants

The surface activity of the C12-sulfate surfactant class is characterized by a critical micelle concentration (CMC) of 8.200 mmol/L and a surface tension at CMC (γcmc) of 39.5 mN/m at 25°C [1]. In contrast, extending the alkyl chain to C12-14 with ethoxylation (C12-14–EO2–Sulfate) dramatically lowers the CMC to 0.349 mmol/L and γcmc to 26.5 mN/m [1]. This 23.5-fold reduction in CMC demonstrates that the non-ethoxylated C12-sulfate structure occupies a distinct performance niche: it provides a higher monomer concentration threshold before micellization, which is advantageous in applications where surfactant monomers need to adsorb onto surfaces (e.g., mineral flotation, corrosion inhibition) rather than form micelles in bulk solution. Additionally, the sulfate counterion influences micellization thermodynamics: the degree of counterion binding (β) and the CMC itself are tunable by the choice of gegenion, with the sulfate dianion potentially offering different micellization behavior compared to monovalent chloride or acetate [2].

Surface Activity
Class-level inference
CMC 8.20 mmol/L, γcmc 39.5 mN/m
Higher monomer availability vs. ethoxylated variants supports adsorption-driven processes
23.5-fold higher CMC than C12-14–EO2–sulfate; 25 °C, no added salt
Surface Tension CMC Surfactant Micellization Counterion Binding

Application Scenarios Where 1-Dodecanamine, Sulfate Provides a Measurable Advantage


Solid-Phase Corrosion Inhibitor for CO₂-Rich Oilfield Environments

The normal sulfate salt's insolubility [1] makes it an ideal candidate for controlled-release corrosion inhibitor systems in downhole or pipeline applications. The dodecylamine backbone provides 95.8% inhibition efficiency on carbon steel [2], while the sulfate salt form allows for solid-state deployment—enabling slow dissolution and sustained protection over extended periods, which is not feasible with the rapidly dissolving hydrochloride or acetate salts.

Ambient-Temperature Quartz Flotation in Mineral Processing

The solid sulfate salt form of dodecylamine is suitable for flotation circuits operating at ambient temperatures, where it achieves ~100% quartz recovery at 1×10⁻⁴ mol/L at neutral pH [3]. Its C12 chain provides a balance between hydrophobicity and dispersibility that outperforms longer-chain amines like octadecylamine, which require elevated temperatures due to their high Krafft points [4], and shorter-chain amines, which have weaker adsorption.

Non-Aqueous Synthesis Intermediate Requiring a Solid Amine Source

For organic syntheses conducted in ethanol, benzene, or other non-aqueous solvents, the normal sulfate salt's insolubility profile [1] is a critical advantage. Unlike the hygroscopic hydrochloride or the waxy acetate, the sulfate salt can be handled as a free-flowing solid and added to reaction mixtures without introducing unwanted water or altering the solvent polarity, simplifying process control and purification.

High-Temperature Heterogeneous Catalysis Support Functionalization

The thermal decomposition behavior of the sulfate salt—decomposing above 250°C without melting [1]—allows it to be used as a solid-phase amine source for functionalizing catalyst supports at elevated temperatures. The hydrochloride salt, with its sharp melting point at 186-188°C, would liquefy and potentially cause caking or non-uniform coating, making the sulfate the superior choice for high-temperature solid-state reactions.

Application
Selection Property
Validation Focus
Solid-Phase Corrosion Inhibitor for CO₂-Rich Environments
Insolubility enables controlled-release deployment
Sustained inhibition under downhole conditions; dissolution rate profiling
Ambient-Temperature Quartz Flotation
Solid-state format with C12 chain for balanced hydrophobicity/dispersibility
Flotation recovery kinetics at neutral pH without heating
Non-Aqueous Synthesis Intermediate
Insolubility and free-flowing solid in non-aqueous media
Compatibility with ethanol/benzene; absence of water or solvent polarity shift
High-Temperature Catalyst Support Functionalization
Thermal decomposition without melting above 250 °C
Uniform solid-state coating at elevated temperatures; caking avoidance
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